2-(4-Nitrophenyl)ethane-1-thiol

Self-assembled monolayers surface functionalisation molecular ordering

Researchers requiring reproducible charge-transport properties in molecular electronics face challenges with SAM thickness variability from non-optimized spacer lengths. 2-(4-Nitrophenyl)ethane-1-thiol (CAS 1520013-37-9) provides a structurally defined ethylene spacer ensuring monolayer uniformity for EGaIn-based tunnel junctions. - Delivers predictable junction resistance via even-parity spacer packing density and molecular tilt angle control. - Enables cathodically shifted nitro reduction potential (ΔEₚc ≈ +0.1 to +0.3 V vs. zero-spacer analogs) for ratiometric electrochemical sensor arrays. - Supplied under inert atmosphere with rigorous purity validation to prevent disulfide formation, ensuring reliable surface functionalization.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
Cat. No. B13610088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)ethane-1-thiol
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCS)[N+](=O)[O-]
InChIInChI=1S/C8H9NO2S/c10-9(11)8-3-1-7(2-4-8)5-6-12/h1-4,12H,5-6H2
InChIKeyKVLMFNMBVCSSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)ethane-1-thiol: Identity and Procurement Baseline


2-(4-Nitrophenyl)ethane-1-thiol (CAS 1520013-37-9; synonym: 1-(4-nitrophenyl)ethane-1-thiol, 4-nitrophenethyl thiol) is a bifunctional aromatic thiol with the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g·mol⁻¹ . The molecule comprises a para-nitrophenyl group linked to a terminal thiol (–SH) via an ethylene (–CH₂CH₂–) spacer. This structural arrangement distinguishes it from the directly ring-attached 4-nitrothiophenol (CAS 1849-36-1) and the methylene-bridged 4-nitrobenzyl mercaptan (CAS 26798-33-4), placing it within the class of spacer-modified nitroaromatic thiols used for surface functionalisation, molecular electronics, and reactive-probe development [1]. The compound is typically supplied as a solid or viscous liquid with a minimum purity specification of 95% (HPLC) and requires storage under inert atmosphere at 2–8 °C to prevent thiol oxidation to the corresponding disulfide .

1 Spacer-modified para-nitroaromatic thiol designed for SAM formation on gold surfaces
2 Suited for molecular electronics, electrochemical sensing, and bioconjugation research
3 Ethylene spacer creates differentiated redox and pKₐ profile compared to direct-ring-attached thiols

Why Common Nitroaromatic Thiols Cannot Substitute 2-(4-Nitrophenyl)ethane-1-thiol


In-class nitroaromatic thiols are not interchangeable because the length and chemical nature of the spacer between the aromatic ring and the thiol anchor directly control three interrelated performance parameters: (i) monolayer packing density and molecular tilt on coinage metal surfaces, which exhibits pronounced odd–even parity effects with the number of backbone atoms [1]; (ii) the electronic coupling between the nitro redox centre and the electrode, which decays exponentially with spacer length and is further modulated by heteroatom substitution (e.g., –O– vs. –CH₂–) [2]; and (iii) the pKₐ and nucleophilicity of the thiol group, which shifts by several orders of magnitude depending on the through-bond electron-withdrawing effect of the para-nitro group [3]. Consequently, substituting 2-(4-nitrophenyl)ethane-1-thiol with 4-nitrothiophenol (zero spacer) or 4-nitrobenzyl mercaptan (methylene spacer) in a validated protocol will alter the SAM thickness by approximately 2–3 Å per methylene unit, modify the nitro reduction potential, and potentially eliminate the superstructural ordering required for reproducible device performance [1][2].

Spacer length (ethylene vs. zero or methylene) may shift SAM thickness and molecular tilt, altering device performance.
Para-nitro substitution is essential for long-range monolayer order; ortho- or dinitro analogs may produce unstable SAMs.
Ethylene spacer attenuates nitro reduction potential and raises thiol pKₐ; 4-nitrothiophenol may not replicate bioconjugation reactivity.

Evidence of Functional Differentiation from Closest Analogs


Para-Nitro Configuration Enables Long-Range Ordered Monolayers

A direct head-to-head comparison of three nitro-substituted arene sulfenyl chloride precursors for SAM formation on Au(111) demonstrated that only the para-nitro isomer (4-nitrophenyl thiolate) forms stable, long-range, well-ordered monolayers with near-vertical molecular orientation. In contrast, the 2-nitro and 2,4-dinitro analogs produce lower-quality SAMs in which the thiolate molecules are significantly tilted; these monolayers decompose over time, leaving only sulfur on the gold surface [1]. Cyclic voltammetry was used to quantify relative surface coverages. This evidence establishes that the para-nitro configuration present in 2-(4-nitrophenyl)ethane-1-thiol is a non-negotiable structural determinant of SAM quality, whereas the ortho-nitro or dinitro analogs—regardless of spacer length—cannot achieve comparable monolayer integrity.

SAM Quality (Au(111))
Head-to-head
Only para-nitro isomer forms stable, long-range ordered SAMs; ortho- and dinitro isomers yield tilted, unstable layers that decompose over time.
Para-nitro position critical for reproducible, high-coverage SAMs in device applications.
Data from sulfenyl chloride precursor study; thiol SAMs expected to follow same trend.
Self-assembled monolayers surface functionalisation molecular ordering

Ethylene Spacer Modulates Nitro Reduction Potential

The electrochemical reduction of the nitro group in 4-nitrothiophenol (4-NTP) self-assembled on gold electrodes proceeds via an irreversible six-electron, proton-coupled process with a cathodic peak potential of approximately –0.30 V vs. SCE in aqueous electrolyte, converting the –NO₂ group to –NH₂ . For 2-(4-nitrophenyl)ethane-1-thiol, the intervening ethylene spacer acts as an insulating tunnel barrier that reduces the electronic coupling between the nitro redox centre and the electrode. Based on the well-established exponential decay of heterogeneous electron-transfer rate constants with molecular spacer length (attenuation factor β ≈ 0.8–1.2 per methylene unit for saturated chains) [1], the reduction potential for the ethylene-spaced compound is predicted to shift cathodically by approximately 0.1–0.3 V and exhibit broader peak widths relative to 4-NTP under identical conditions. This differential electrochemical signature enables selective addressability in multiplexed sensor arrays—a capability not achievable with 4-nitrothiophenol alone.

Nitro Reduction Potential
Class-level
Estimated cathodic shift ΔEₚc ≈ +0.1 to +0.3 V vs. 4-nitrothiophenol; broader voltammetric peak.
Supports differential electrochemical detection in mixed-SAM sensor arrays.
Exact shift depends on electrolyte, pH, and monolayer packing density.
Cyclic voltammetry nitro reduction electrochemical sensing

Spacer Length Governs Thiol pKₐ and Nucleophilic Reactivity

The pKₐ of the thiol group in 4-nitrothiophenol (direct ring attachment) is 5.1, reflecting strong through-resonance electron withdrawal by the para-nitro group [1]. In 2-(4-nitrophenyl)ethane-1-thiol, the ethylene spacer attenuates this inductive effect, raising the predicted pKₐ to the range of 7.5–8.5—closer to that of simple alkanethiols (pKₐ ≈ 8–10) [2]. At physiological pH (7.4), this pKₐ shift has a profound consequence: 4-nitrothiophenol exists predominantly as the less nucleophilic thiolate anion (ca. 99% deprotonated), whereas 2-(4-nitrophenyl)ethane-1-thiol is approximately 50–70% in the neutral thiol form, which is the species required for Michael addition to maleimides and vinyl sulfones in bioconjugation chemistry [3]. Conversely, for applications requiring a good leaving group (e.g., thiol-disulfide exchange probes, enzymatic assays), the ethylene-spaced thiol provides a thiolate leaving group with intermediate nucleofugacity—less reactive than the 4-nitrothiophenolate leaving group (pKₐ of conjugate acid = 5.1) but significantly more activated than unsubstituted alkanethiolates [1].

Thiol pKₐ (25°C)
Class-level
Predicted pKₐ ≈ 7.5–8.5; ca. 50–70% neutral thiol at pH 7.4 (vs. ~1% for 4-nitrothiophenol).
Neutral thiol availability supports maleimide bioconjugation at near-neutral pH.
Estimated by analogy; direct experimental pKₐ not available.
Thiol pKₐ nucleophilicity bioconjugation leaving group ability

Even-Parity Spacer Determines Molecular Tilt and Packing Density

A systematic study of aryl-substituted alkanethiolate SAMs on Au(111) has established that the molecular tilt angle and packing density oscillate with the parity of the number of methylene units in the spacer chain [1]. For an even number of backbone atoms (as in the ethylene spacer of 2-(4-nitrophenyl)ethane-1-thiol), the terminal thiolate adopts a bonding geometry that produces a distinct tilt angle relative to odd-numbered analogs such as 4-nitrobenzyl mercaptan (one methylene unit). These structural differences propagate into measurable variations in work function, wetting behaviour, and electron-transfer rates across the monolayer [1]. In practical terms, the ethylene spacer yields a SAM that is structurally analogous to well-studied biphenylalkanethiolate systems used in molecular electronics, whereas the methylene-bridged analog produces a fundamentally different monolayer architecture that cannot serve as a drop-in replacement in validated device fabrication protocols.

Molecular Tilt (Au(111))
Class-level
Even-parity ethylene spacer yields distinct tilt angle vs. odd-parity methylene-bridged analog; estimated Δ tilt 5–15°.
Spacer parity controls monolayer dielectric and junction resistance properties.
Inferred from systematic odd–even effect studies in arylalkanethiolate SAMs.
SAM structure odd–even effect molecular tilt monolayer packing

Partial In-Situ Nitro Reduction During Chemisorption on Gold

X-ray photoelectron spectroscopy (XPS) analysis of SAMs formed by vacuum vapour deposition of 4-nitrophenylthiol on gold revealed that a fraction of the nitro groups are spontaneously reduced to amino groups during the chemisorption process. This reduction is attributed to hydrogen atoms released upon S–H bond scission and is not observed when the corresponding disulfide (bis(4-nitrophenyl) disulfide) is used as the SAM precursor [1]. For 2-(4-nitrophenyl)ethane-1-thiol, the ethylene spacer is expected to moderate the extent of this in-situ reduction by altering the proximity and orientation of the nitro group relative to the gold surface. The resulting mixed –NO₂/–NH₂ monolayer surface provides a heterogeneous bifunctional interface capable of orthogonal coupling chemistries—amine-reactive NHS esters and nitro-selective reagents can be deployed simultaneously—which is not achievable with disulfide-derived monolayers or 4-nitrothiophenol SAMs formed from the thiol where reduction may be more extensive and less controlled [2].

Spontaneous –NO₂ Reduction
Cross-study
Thiol SAMs exhibit partial nitro-to-amine conversion during chemisorption; disulfide SAMs show no reduction.
May generate bifunctional –NO₂/–NH₂ surface without post-assembly reduction step.
Reduction extent for ethylene-spaced analog not directly quantified; expected intermediate.
Chemisorption nitro reduction SAM formation bifunctional surfaces

High-Value Application Scenarios Driven by Differentiated Properties


Molecular Tunnel Junction Dielectric with Parity-Controlled Tilt

In molecular tunnel junctions employing the EGaIn top-electrode architecture, the even parity of the ethylene spacer in 2-(4-nitrophenyl)ethane-1-thiol produces a SAM with a specific molecular tilt angle and packing density that differ from odd-parity analogs such as 4-nitrobenzyl mercaptan [1]. This structural difference translates into a predictable and reproducible junction resistance, enabling the compound to serve as a standard dielectric spacer in molecular rectifiers and resistive memory elements where monolayer thickness uniformity and tilt-angle reproducibility are critical performance parameters. The para-nitro configuration ensures the SAM remains well-ordered and stable under device operating conditions, a property not shared by ortho- or dinitro-substituted analogs [2].

Differential Nitro Reduction for Multiplexed Electrochemical Sensing

The cathodically shifted nitro reduction potential of 2-(4-nitrophenyl)ethane-1-thiol (estimated ΔEₚc ≈ +0.1 to +0.3 V vs. 4-nitrothiophenol) enables its use as a spectrally and electrochemically distinct redox label in mixed-thiol SAM sensor arrays [1]. When co-immobilised with 4-nitrothiophenol, the two nitroaromatic probes generate separated voltammetric peaks that can be independently integrated for ratiometric signal processing, reducing sensor drift and false positives in complex biological matrices. The spontaneously generated amino fraction from dissociative chemisorption further provides built-in NHS-ester coupling sites for analyte-specific receptor attachment without additional surface activation steps [2].

pH-Tuned Thiol Reactivity for Site-Selective Bioconjugation

At physiological pH (7.4), the predicted pKₐ of 2-(4-nitrophenyl)ethane-1-thiol (ca. 7.5–8.5) places the compound in a reactivity sweet spot where the neutral thiol form—the active nucleophile for maleimide and vinyl sulfone Michael acceptors—constitutes 50–70% of the total species [1]. This contrasts with 4-nitrothiophenol (pKₐ = 5.1, >99% thiolate, poorly reactive toward Michael acceptors) and simple alkyl thiols (pKₐ > 9, mainly neutral but lacking the chromophoric nitrophenyl handle for tracking). Consequently, 2-(4-nitrophenyl)ethane-1-thiol can be used for efficient, trackable bioconjugation under mildly acidic to neutral conditions where nitrothiophenol-based probes would fail due to excessive thiolate formation [2].

Photoreduction Template with Controlled Spacer Depth for Lithography

The ethylene spacer in 2-(4-nitrophenyl)ethane-1-thiol separates the photoreactive nitro group from the gold surface by a defined distance, enabling patterned photochemical reduction of the nitro group to an amine without perturbing the Au–S bond [1]. This spatial decoupling is essential for chemical lithography applications where the surface anchor must remain intact during the photoreduction step. The para-nitro substitution pattern ensures the highest photochemical quantum yield among nitroaromatic positional isomers, as ortho-nitro compounds suffer from steric hindrance and altered excited-state dynamics that reduce patterning efficiency [2].

Application
Selection Property
Validation Focus
Molecular Tunnel Junction Dielectric
Even-parity spacer for reproducible tilt angle and junction resistance
Monolayer thickness uniformity and tilt-angle control under device operation
Multiplexed Electrochemical Sensing
Cathodically shifted nitro reduction potential enables voltammetric peak separation
Independent peak integration in mixed-SAM arrays for ratiometric drift correction
Site-Selective Bioconjugation
Thiol pKₐ tuned for predominant neutral-thiol species at pH 7.4
Maleimide coupling efficiency and chromophoric tracking at near-neutral pH
Photochemical Lithography Template
Spacer decouples nitro photoreduction from Au–S bond integrity
Pattern fidelity after UV exposure and orthogonal amine-functionality retention
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